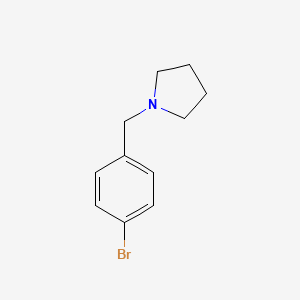

1-(4-Bromobenzyl)pyrrolidine

Vue d'ensemble

Description

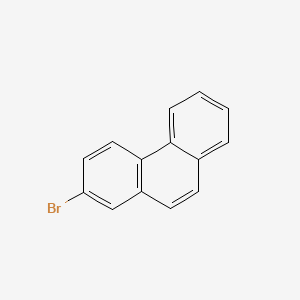

The compound "1-(4-Bromobenzyl)pyrrolidine" is a brominated benzyl derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The presence of the bromine atom on the benzyl group makes it a potential candidate for further chemical modifications due to the bromine's reactivity. This compound is structurally related to various other compounds that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to "1-(4-Bromobenzyl)pyrrolidine" involves multiple steps, including the use of sodium borohydride reduction and debenzylation reactions. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which shares a similar structural motif, was achieved using sodium borohydride reduction of its benzylated precursor followed by debenzylation with hydrogen over palladium on carbon . This method has been shown to be applicable for the synthesis of different N6-substituted analogues, indicating a versatile approach for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(4-Bromobenzyl)pyrrolidine" has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structures of cognition activators related to pyrrolidine derivatives have been determined, revealing the envelope conformation of the five-membered ring and the presence of inter- and intramolecular hydrogen bonds in some cases . Additionally, the structure of a 4-bromobenzyl-thio-substituted pyridine derivative was confirmed by single-crystal X-ray structure determination .

Chemical Reactions Analysis

The reactivity of the bromobenzyl group in "1-(4-Bromobenzyl)pyrrolidine" allows for various chemical transformations. For example, the synthesis of derivatives by replacing the benzyl bromide with different substituents has been reported, leading to changes in photoluminescent properties . Furthermore, the introduction of amino alcohols in the ring-opening reaction of brominated thiophene dioxide has been described, showcasing the potential for diastereoselective synthesis of complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromobenzyl)pyrrolidine" and related compounds have been extensively studied. Schiff base molecules derived from bromobenzyl compounds exhibit specific crystal structures stabilized by hydrogen bonding interactions . The introduction of the bromobenzyl group into pyridine and pyrazinium salts has been shown to influence the type of intermolecular interactions and crystal packing . Additionally, the antifungal activity of bromobenzyl-substituted triazolylpyridine has been reported, highlighting the biological relevance of these compounds .

Applications De Recherche Scientifique

1-(4-Bromobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN . It is used in scientific research, particularly in the field of medicinal chemistry .

In the field of drug discovery , the pyrrolidine ring, which is a part of 1-(4-Bromobenzyl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

One specific application of 1-(4-Bromobenzyl)pyrrolidine in drug discovery is in the synthesis of selective androgen receptor modulators (SARMs). In this application, 4-(pyrrolidin-1-yl)benzonitrile derivatives are synthesized as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

-

Antimicrobial Activity Pyrrolidine derivatives, including 1-(4-Bromobenzyl)pyrrolidine, have been found to exhibit antimicrobial activity . These compounds can be used to combat various bacterial and fungal infections .

-

Antiviral Activity Some pyrrolidine derivatives have been found to exhibit antiviral activity . They can be used in the development of antiviral drugs .

-

Anticancer Activity Pyrrolidine derivatives have been used in the development of antitumor drugs . They have been found to exhibit anticancer activity against various types of cancer .

-

Anti-inflammatory Activity Pyrrolidine derivatives have been found to exhibit anti-inflammatory activity . They can be used in the development of drugs for the treatment of inflammatory diseases .

-

Anticonvulsant Activity Some pyrrolidine derivatives have been found to exhibit anticonvulsant activity . They can be used in the development of drugs for the treatment of convulsive disorders .

-

Enzyme Inhibitory Activity Pyrrolidine derivatives have been found to exhibit diverse enzyme inhibitory effects . They can be used in the development of drugs that work by inhibiting the activity of specific enzymes .

1-(4-Bromobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN . It is used in scientific research, particularly in the field of medicinal chemistry .

In the field of drug discovery , the pyrrolidine ring, which is a part of 1-(4-Bromobenzyl)pyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

One specific application of 1-(4-Bromobenzyl)pyrrolidine in drug discovery is in the synthesis of selective androgen receptor modulators (SARMs). In this application, 4-(pyrrolidin-1-yl)benzonitrile derivatives are synthesized as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Safety And Hazards

Safety data sheets suggest that “1-(4-Bromobenzyl)pyrrolidine” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJIGXJYXLVARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508545 | |

| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)pyrrolidine | |

CAS RN |

4897-55-6 | |

| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)

![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)